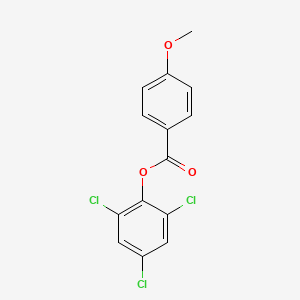
2,4,6-Trichlorophenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichlorophenyl 4-methoxybenzoate is a chemical compound known for its unique structure and properties It is an ester formed from the reaction of 2,4,6-trichlorophenol and 4-methoxybenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichlorophenyl 4-methoxybenzoate typically involves the esterification reaction between 2,4,6-trichlorophenol and 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichlorophenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 2,4,6-trichlorophenol and 4-methoxybenzoic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a hydroxyl group would yield a hydroxyl-substituted derivative.
Hydrolysis: The major products are 2,4,6-trichlorophenol and 4-methoxybenzoic acid.
Scientific Research Applications
2,4,6-Trichlorophenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 2,4,6-Trichlorophenyl 4-methoxybenzoate exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary based on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trichlorophenyl benzoate
- 2,4,6-Trichlorophenyl 4-hydroxybenzoate
- 2,4,6-Trichlorophenyl 4-aminobenzoate
Uniqueness
2,4,6-Trichlorophenyl 4-methoxybenzoate is unique due to the presence of both the trichlorophenyl and methoxybenzoate groups, which confer specific chemical and physical properties. This combination makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .
Properties
CAS No. |
5421-41-0 |
|---|---|
Molecular Formula |
C14H9Cl3O3 |
Molecular Weight |
331.6 g/mol |
IUPAC Name |
(2,4,6-trichlorophenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C14H9Cl3O3/c1-19-10-4-2-8(3-5-10)14(18)20-13-11(16)6-9(15)7-12(13)17/h2-7H,1H3 |
InChI Key |
BQNKLZROORXYIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















